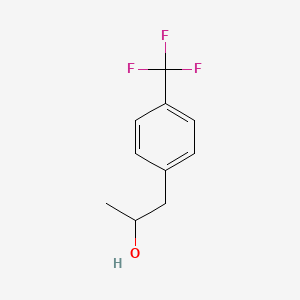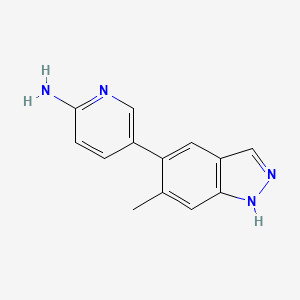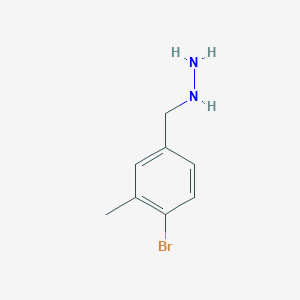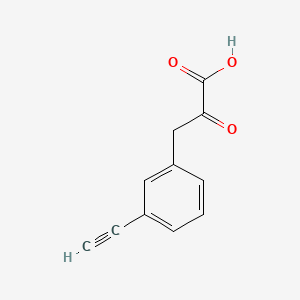
1-(4-(Trifluoromethyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-(trifluoromethyl)benzaldehyde under hydrogen gas pressure. This approach offers higher yields and scalability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 1-(4-(Trifluoromethyl)phenyl)propan-2-one.
Reduction: 1-(4-(Trifluoromethyl)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethyl)phenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(3-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(4-(Trifluoromethyl)phenyl)ethanol
Uniqueness
1-(4-(Trifluoromethyl)phenyl)propan-2-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The propanol moiety also contributes to its distinct properties compared to similar compounds with different alkyl chains .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
590417-82-6 |
|---|---|
Molekularformel |
C10H11F3O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 |
InChI-Schlüssel |
NEDRLCTUCXSDPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)








![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)

